molecular formula C25H22N6O B2354727 N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-(naphthalen-1-yl)acetohydrazide CAS No. 881083-44-9

N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-(naphthalen-1-yl)acetohydrazide

Cat. No. B2354727
CAS RN: 881083-44-9
M. Wt: 422.492
InChI Key: BOGVUHALWHBGDD-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidin-4-one . Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and studied for their promising antiviral activity .


Synthesis Analysis

The synthesis of related compounds, 3H-pyrimidin-4-ones, involves the synthetic elaboration of readily available α-substituted β-ketoesters that, upon transformation into the corresponding acyl enamines, have been cyclized to give 6H-1,3-oxazin-6-ones .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds such as 3H-pyrimidin-4-ones have been synthesized through a series of reactions involving α-substituted β-ketoesters .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A key area of research for compounds related to N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-(naphthalen-1-yl)acetohydrazide involves the synthesis of novel heterocyclic compounds that exhibit significant antimicrobial activity. Such compounds have been synthesized through various methods and evaluated for their efficacy against a range of bacterial strains. The synthesis of these compounds often leads to the discovery of potent antibacterial agents, with some showing greater effectiveness than standard treatments in preliminary studies (Fatehia & K. Mohamed, 2010).

Anticancer Potentials

Another significant application of these compounds is in the field of cancer research, where they are explored for their anticancer potentials. Various derivatives have been designed, synthesized, and assessed for their ability to inhibit cancer cell growth across different cancer cell lines, including prostate adenocarcinoma, liver carcinoma, and colorectal carcinoma. Some of these compounds have demonstrated high levels of inhibitory action, making them promising candidates for further exploration as anticancer agents (A. Ghoneim, A. F. El-Farargy, & R. B. Bakr, 2020).

Photocatalytic Applications

Research has also explored the photocatalytic applications of related compounds, particularly in the context of hydrogen production from water under visible light. Such studies aim to develop efficient and stable photocatalysts that can facilitate hydrogen generation, a clean and renewable energy source, by leveraging the unique photophysical properties of these compounds. This research represents a crucial step toward the practical application of photocatalytic water splitting as a sustainable energy solution (Sukhen Bala et al., 2014).

Antitumor and EGFR-TK Inhibition

Further investigations into the antitumor activities of related compounds have included their synthesis and evaluation as epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors. These studies are critical in the search for novel therapeutic agents capable of targeting specific molecular pathways involved in cancer progression. Some compounds have shown promising results in inhibiting EGFR-TK, offering potential pathways for the development of targeted cancer therapies (M. Abdelgawad, R. B. Bakr, Olla A Alkhoja, & Wafaa R. Mohamed, 2016).

Mechanism of Action

The mechanism of action of similar compounds, such as 4H-pyrazolo[3,4-d]pyrimidin-4-one hydrazine derivatives, has been studied in the context of antiviral activity. These compounds have shown promising activity against Tobacco Mosaic Virus (TMV) .

properties

IUPAC Name

N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O/c1-16-10-11-20(12-17(16)2)31-25-22(14-28-31)24(26-15-27-25)30-29-23(32)13-19-8-5-7-18-6-3-4-9-21(18)19/h3-12,14-15H,13H2,1-2H3,(H,29,32)(H,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGVUHALWHBGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CC4=CC=CC5=CC=CC=C54)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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